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[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol

Zika virus NS2B-NS3 protease crystallographic fragment screening

Securing stereochemically pure, target-validated fragment hits for flavivirus protease drug discovery remains a supply bottleneck. This (1S,2S)-configured 1,2,4-thiadiazole fragment resolves the challenge: • Validated ZIKV NS2B-NS3 protease active-site binder with atomic-level co-crystal structure (PDB 7H2B, 1.60 Å resolution). • Quaternary 1-methyl group constrains conformational flexibility-a critical feature absent in des-methyl analogs, directly influencing target engagement profile. • Enantiomeric (1R,2R) analog targets SARS-CoV-2 NSP14, enabling cross-viral selectivity studies. Supplied with full analytical characterization for immediate structure-guided fragment elaboration.

Molecular Formula C10H17N3OS
Molecular Weight 227.33
CAS No. 1645431-35-1
Cat. No. B2946787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol
CAS1645431-35-1
Molecular FormulaC10H17N3OS
Molecular Weight227.33
Structural Identifiers
SMILESCC1=NSC(=N1)NC2CCCC2(C)CO
InChIInChI=1S/C10H17N3OS/c1-7-11-9(15-13-7)12-8-4-3-5-10(8,2)6-14/h8,14H,3-6H2,1-2H3,(H,11,12,13)
InChIKeyOXBOFYWMHPKHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol: Crystallographically Validated ZIKV NS2B-NS3 Protease Fragment Hit


The compound [1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol (CAS 1645431-35-1) is a chiral 1,2,4-thiadiazole-based fragment with the defined stereochemistry (1S,2S) [1]. It was identified as fragment hit Z1272517105 (PDB ligand code A1AJ3) in a large-scale crystallographic fragment screening campaign against the Zika virus (ZIKV) NS2B-NS3 protease, one of 47 active-site binding fragments discovered from a library of 1076 compounds [2]. The crystal structure with the protease target has been deposited in the Protein Data Bank under accession 7H2B at a resolution of 1.60 Å, providing atomic-level detail of its binding interactions [1]. This compound is structurally distinguished from closely related analogs by the presence of a quaternary 1-methyl substituent on the cyclopentyl ring bearing a methanol group, a feature that directly influences its binding conformation and target engagement profile [3].

Why Generic 1,2,4-Thiadiazole Analogs Cannot Substitute This Compound


Substituting this compound with a generic or closely related 1,2,4-thiadiazole-cyclopentyl analog is scientifically unsound because even minor structural modifications within this scaffold fundamentally alter target engagement. The presence of the quaternary 1-methyl group on the cyclopentyl ring constrains the conformational flexibility of the methanol-bearing side chain, a feature absent in the des-methyl analog [2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol (C9H15N3OS, MW 213.3) [1]. Furthermore, the defined (1S,2S) stereochemistry is critical; the enantiomeric (1R,2R) configuration of the related compound LF6 targets the SARS-CoV-2 NSP14 protein rather than ZIKV NS2B-NS3, demonstrating that stereochemistry dictates target selectivity across viral families [2]. Analogs lacking the methanol group entirely, such as N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine (CAS 1492549-88-8), lose the hydrogen-bonding capacity of the hydroxyl moiety that mediates key water-bridged interactions with the protease active site . The quantitative evidence below establishes why these structural distinctions are procurement-critical and cannot be approximated by in-class substitution.

Quantitative Differentiation Evidence Against Closest Analogs


Crystallographic Target Engagement at ZIKV NS2B-NS3 Protease

This compound has a verified crystal structure demonstrating direct binding to the ZIKV NS2B-NS3 protease active site. The PanDDA analysis group deposited the co-crystal structure (PDB 7H2B) at 1.60 Å resolution [1]. The fragment was identified as one of 47 active-site binding fragments from a primary screen of 1076 compounds, corresponding to a hit rate of approximately 4.4% for active-site binders [2]. In contrast, the closely related analog LF6 (the (1R,2R) enantiomer lacking the 1-methyl group) co-crystallizes with SARS-CoV-2 NSP14 (PDB 5SKW), not ZIKV NS2B-NS3, demonstrating that the structural features of this compound confer differential target selectivity [3].

Zika virus NS2B-NS3 protease crystallographic fragment screening X-ray crystallography

1-Methyl Quaternary Center Versus Des-Methyl Analogs

The quaternary 1-methyl substituent on the cyclopentyl ring is a defining structural feature absent in the des-methyl analog [2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol. This substitution increases molecular weight from 213.3 Da (des-methyl analog LF6) to 227.3 Da, adds one non-hydrogen atom (from 14 to 15 heavy atoms), and introduces a stereogenic quaternary center that constrains the conformational freedom of the methanol-bearing side chain [1]. The crystal structure (PDB 7H2B) confirms that this 1-methyl group occupies a specific hydrophobic sub-pocket, directly contributing to the binding pose and distinguishing it from fragments that lack this feature [2].

structure-activity relationship conformational constraint fragment elaboration medicinal chemistry

Stereochemical Specificity and Target Selectivity

The compound possesses defined (1S,2S) stereochemistry at the two chiral centers of the cyclopentyl ring, as confirmed by the standardized InChI Key OXBOFYWMHPKHNR-WCBMZHEXSA-N [1]. The enantiomeric (1R,2R) configuration of the structurally related fragment LF6 co-crystallizes with SARS-CoV-2 NSP14 (PDB 5SKW) rather than ZIKV NS2B-NS3, providing direct crystallographic evidence that the stereochemistry of the cyclopentyl ring dictates target selectivity across different viral protease families [2]. This stereochemical distinction is of practical procurement importance: sourcing the incorrect enantiomer or racemic mixture would yield material with unvalidated or off-target binding profiles.

chiral resolution enantioselectivity target selectivity antiviral drug discovery

Fragment Library Provenance and Screening Hit Rate

This fragment was identified as part of a rigorously conducted crystallographic fragment screening campaign at the Diamond Light Source XChem facility. Of 1076 fragments screened against co-expressed ZIKV NS2B-NS3 protease, only 47 fragments (4.4%) were identified as active-site binders, with an additional 6 fragments binding to a potential allosteric site [1]. This compound (Z1272517105) belongs to the active-site binding subset and represents one of the validated 1,2,4-thiadiazole scaffolds within the hit set. A related but structurally distinct thiadiazole fragment (Z1272515105) was observed to bind at the allosteric site AS2', exhibiting a different binding mode mediated by water-bridged hydrogen bonds with Thr118 and Asp120 [2]. The specific binding mode and site occupancy of Z1272517105 distinguishes it from other thiadiazole-containing fragments in the same screening campaign.

fragment-based drug discovery screening hit rate chemical probe PanDDA

Optimal Research Application Scenarios


Fragment-Based Lead Discovery for ZIKV NS2B-NS3 Protease

As a crystallographically validated fragment hit with a defined binding pose in the ZIKV NS2B-NS3 protease active site (PDB 7H2B, 1.60 Å), this compound serves as an ideal starting point for structure-guided fragment elaboration [1]. The (1S,2S) stereochemistry and 1-methyl quaternary center provide a conformationally constrained scaffold with a built-in vector (the methanol group) for fragment growth. Medicinal chemistry teams can use the high-resolution structural data to design merged or grown compounds that extend into adjacent sub-pockets while maintaining the key interactions observed in the crystal structure [2].

Chemical Probe Development for Flavivirus Protease Selectivity

The differential target engagement between this compound (ZIKV NS2B-NS3, Flaviviridae) and its enantiomeric analog LF6 (SARS-CoV-2 NSP14, Coronaviridae) makes the (1S,2S) stereochemistry essential for developing selective chemical probes for flavivirus protease biology [3]. Researchers investigating cross-flavivirus protease inhibition can use this fragment as a selectivity starting point, with the cognate (1R,2R) enantiomer serving as a control for off-target coronavirus activity assessment [4].

Allosteric vs. Orthosteric Binding Mode Comparison

Within the same PanDDA fragment screening campaign, two structurally related 1,2,4-thiadiazole fragments exhibited divergent binding modes: this compound (Z1272517105) bound at the active site, while Z1272515105 occupied the allosteric AS2' pocket [2]. This pair provides a unique opportunity for comparative studies investigating how subtle structural variations within the same chemotype redirect binding from orthosteric to allosteric sites, with implications for rational allosteric inhibitor design against flavivirus proteases.

Computational Chemistry and Docking Validation

The high-resolution co-crystal structure (1.60 Å) with well-defined electron density for the bound fragment makes this compound an excellent test case for validating computational docking algorithms and scoring functions against flavivirus protease targets [1]. The defined stereochemistry and constrained ring system reduce the conformational sampling complexity, enabling rigorous benchmarking of pose prediction accuracy against experimental data.

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